molecular formula C22H15Cl2N3O B2591604 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 439108-30-2

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine

Cat. No. B2591604
CAS RN: 439108-30-2
M. Wt: 408.28
InChI Key: DJRCDLJWYJXFCA-UHFFFAOYSA-N
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Description

The compound “4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrimidine ring which is substituted at the 2-position by a 4-pyridinyl group and at the 4-position by a phenyl group. This phenyl group is further substituted at the 3-position by a 2,4-dichlorobenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.14 . The compound is a solid at ambient temperature .

Scientific Research Applications

Structural and Electronic Properties

Structural and Electronic Properties in Thiopyrimidine Derivatives The pyrimidine ring, common in DNA and RNA, plays a pivotal role in various biological processes. A study focused on 4-thiopyrimidine derivatives, revealing their potential in medicine and nonlinear optics (NLO). The research employed density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze structural parameters, vibrational analysis, and NLO properties, indicating the promise of these derivatives for optoelectronic applications due to their substantial NLO characteristics (Hussain et al., 2020).

Synthesis and Antifungal Properties

Synthesis and Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives 4-Chlorothieno[2,3-d]pyrimidines were synthesized and evaluated for antifungal activities, showing promising results against various plant diseases. This study showcases the potential of pyrimidine derivatives in agriculture and plant protection (Konno et al., 1989).

Pyrimidine Derivatives in Antiviral Research

Antiviral Properties of Pyrido and Pyrimido Derivatives A series of pyrido[2,3-d]pyrimidines and pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidines were synthesized and tested as antiviral agents, particularly against the herpes simplex virus (HSV). The study highlighted the potential of these derivatives in combating viral infections, with some showing notable antiviral activities (Nasr & Gineinah, 2002).

Optoelectronic Applications

NLO Properties of Pyrimidine Derivatives 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines demonstrated significant solvatochromism and luminescent pH sensing capabilities. These properties, influenced by solvent polarity and hydrogen bonding, indicate the potential of pyrimidine derivatives in developing advanced optoelectronic materials (Hadad et al., 2011).

properties

IUPAC Name

4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O/c23-18-5-4-17(20(24)13-18)14-28-19-3-1-2-16(12-19)21-8-11-26-22(27-21)15-6-9-25-10-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRCDLJWYJXFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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